molecular formula C5H11ClN2O2 B12272844 1,2-Diazinane-3-carboxylicacidhydrochloride

1,2-Diazinane-3-carboxylicacidhydrochloride

Cat. No.: B12272844
M. Wt: 166.60 g/mol
InChI Key: MAVLTIMEAFBPIU-UHFFFAOYSA-N
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Description

1,2-Diazinane-3-carboxylic acid hydrochloride is a heterocyclic organic compound comprising a six-membered diazinane (piperazine-like) ring with a carboxylic acid substituent at the 3-position, stabilized as a hydrochloride salt. The compound’s molecular formula is C₅H₁₀ClN₂O₂, with a molecular weight of 166.61 g/mol (calculated from its dihydrochloride form, C₅H₁₂Cl₂N₂O₂, which has a molecular weight of 203.07 g/mol ). This hydrochloride salt enhances water solubility, a common feature of such derivatives, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

diazinane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h4,6-7H,1-3H2,(H,8,9);1H

InChI Key

MAVLTIMEAFBPIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NNC1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Mitsunobu Cyclization

Diazinane rings are formed via Mitsunobu conditions using diols and hydrazines. For example, δ-hydroxynorvaline derivatives are cyclized with DIAD and triphenylphosphine to generate 1,2-diazinane-3-carboxylic acid esters, which are subsequently hydrolyzed. This method is highly stereoselective but requires protected intermediates.

Friedel-Crafts Alkylation

In a diazonium-free route, benzaldehyde phenylhydrazone reacts with oxalyl chloride to form an intermediate that undergoes Friedel-Crafts cyclization with AlCl₃. Hydrolysis in acetic acid/HCl yields indazole-3-carboxylic acid. While optimized for indazoles, this approach is theoretically extensible to diazinanes by modifying the diamine precursor.

High-Temperature Aqueous Synthesis

Green chemistry approaches utilize HTW (150–230°C) to promote both cyclization and decarboxylation suppression. For example, methyl 3,4-diaminobenzoate undergoes simultaneous ester hydrolysis and quinoxaline formation in HTW at 230°C for 3 hours, yielding 77% carboxylic acid without decarboxylation.

Advantages of HTW

  • Eliminates organic solvents.
  • Reduces reaction times to minutes.
  • Enhances purity by minimizing side products.

Industrial-Scale Synthesis via Two-Step Alkylation-Oxidation

A patented two-step process involves:

  • Alkylation : Reacting 1,2-diaminotoluene with sodium glyoxal bisulfite to form 5-benzylquinoxaline.
  • Oxidation : Halogenating the benzyl group (e.g., N-chlorosuccinimide) followed by catalytic air oxidation to the carboxylic acid.

Table 2: Industrial Process Metrics

Step Conditions Yield (%) Purity (%) Source
Halogenation NCS, benzoyl peroxide, 85°C 95 97
Oxidation 5% Pd/C, NaOH, 80°C, 48 hr 80 98

Comparative Analysis of Methods

  • Cyclocondensation : Ideal for academic settings due to simplicity but limited by decarboxylation.
  • Oxidation of Halomethyl Precursors : Preferred for industrial scalability and high yields.
  • HTW Synthesis : Environmentally favorable but requires specialized equipment.
  • Mitsunobu/Friedel-Crafts : Useful for stereocontrolled synthesis but cost-prohibitive at scale.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazinane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Potential Drug Development

Research into the biological activity of 1,2-Diazinane-3-carboxylic acid hydrochloride suggests it may interact with specific biomolecules, influencing enzymatic activities and receptor functions. Preliminary studies indicate potential applications in:

  • Anticancer Research : The compound may exhibit properties that affect cancer cell proliferation. Studies are ongoing to explore its mechanisms of action against various cancer types.
  • Neurological Disorders : There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Studies in Drug Interaction

A notable study investigated the interaction of 1,2-Diazinane-3-carboxylic acid hydrochloride with specific receptors involved in cellular signaling pathways. The findings indicated that the compound could modulate receptor activity, which is crucial for drug development targeting these pathways .

Enzyme Modulation

The compound's ability to influence enzymatic activities makes it a candidate for biochemical research. It can serve as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms. For instance:

  • Inhibition Studies : Researchers have utilized this compound to study its inhibitory effects on key metabolic enzymes, leading to a better understanding of metabolic pathways and potential therapeutic targets.

Synthesis and Material Science

In industrial settings, 1,2-Diazinane-3-carboxylic acid hydrochloride can be utilized in the synthesis of various chemical compounds. Its unique structure allows for:

  • Polymer Development : Incorporating this compound into polymers can enhance their properties, such as thermal stability and mechanical strength.
  • Catalysis : It can act as a catalyst or catalyst precursor in organic synthesis reactions, facilitating the formation of complex molecules.

Mechanism of Action

The mechanism of action of 1,2-Diazinane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other hydrochlorides of nitrogen-containing heterocycles. Key comparisons include:

Compound Name Core Structure Functional Groups Salt Form
1,2-Diazinane-3-carboxylic acid hydrochloride Diazinane ring Carboxylic acid, secondary amine Monohydrochloride
(R)-1,2-Diazinane-3-carboxylic acid dihydrochloride Diazinane ring Carboxylic acid, two amines Dihydrochloride
Memantine hydrochloride Adamantane backbone Primary amine Monohydrochloride
Amitriptyline hydrochloride Tricyclic aromatic system Tertiary amine Monohydrochloride



Key Differences :

  • Backbone : Unlike tricyclic (amitriptyline) or adamantane (memantine) systems, 1,2-diazinane-3-carboxylic acid hydrochloride features a simpler piperazine-like ring.
  • Salt Form: The dihydrochloride form suggests protonation at both nitrogen atoms, enhancing solubility compared to the monohydrochloride.
Physicochemical Properties

A comparative analysis of physicochemical properties is summarized below:

Compound Name Molecular Weight (g/mol) Solubility Stability Notes
1,2-Diazinane-3-carboxylic acid hydrochloride 166.61 Water-soluble Stable under dry, cool conditions
(R)-1,2-Diazinane-3-carboxylic acid dihydrochloride 203.07 Water-soluble Likely hygroscopic
Memantine hydrochloride 215.76 Water-soluble Stable at room temperature
Benzydamine hydrochloride 317.85 Ethanol-soluble Light-sensitive


Key Observations :

  • Solubility: All hydrochlorides exhibit high water solubility due to ionic character, except benzydamine hydrochloride, which favors ethanol .
  • Stability : Hygroscopicity is a concern for dihydrochloride salts , while light sensitivity affects benzydamine hydrochloride .


Key Insights :

  • The compound’s applications are primarily exploratory, contrasting with the well-established therapeutic roles of memantine and amitriptyline hydrochlorides.
Analytical Methodologies
Compound Name Analytical Method Detection Technique Reference
1,2-Diazinane-3-carboxylic acid hydrochloride HPLC-MS/MS Mass spectrometry
Memantine hydrochloride Spectrophotometry UV-Vis absorption
Amitriptyline hydrochloride RP-HPLC UV detection
Berberine hydrochloride MRM chromatography Tandem mass spectrometry


Key Trends :

  • HPLC-MS/MS : Preferred for high-purity quantification of complex hydrochlorides, including 1,2-diazinane derivatives .
  • Spectrophotometry : Simpler, cost-effective for memantine hydrochloride .

Biological Activity

1,2-Diazinane-3-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound, characterized by its six-membered ring structure with two nitrogen atoms at the 1 and 2 positions and a carboxylic acid group at the 3 position. This compound is typically encountered in its dihydrochloride salt form, which enhances its solubility and stability in aqueous environments. Its molecular formula is CHClNO, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.

The compound's structure allows for various chemical reactions, which can influence its biological activity. The presence of the carboxylic acid group suggests potential interactions with biological molecules, possibly affecting enzymatic activities and receptor functions.

PropertyValue
Molecular FormulaCHClNO
Molecular Weight145.5 g/mol
SolubilitySoluble in water
pH RangeAcidic
Melting PointNot specified

Biological Activity

Research into the biological activity of 1,2-Diazinane-3-carboxylic acid hydrochloride is ongoing. Preliminary studies suggest that this compound may interact with specific biomolecules, potentially influencing enzymatic activities and receptor functions. The following sections detail the findings from various studies.

Enzymatic Interactions

Studies have indicated that 1,2-Diazinane-3-carboxylic acid hydrochloride may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been suggested that this compound could inhibit creatine transport and/or creatine kinase activity, which are crucial for energy metabolism in cells .

Anticancer Potential

The compound's structural similarities to other bioactive molecules have led researchers to investigate its potential as an anticancer agent. Some studies have reported that derivatives of diazinane compounds demonstrate cytotoxic effects against various cancer cell lines. However, specific data on 1,2-Diazinane-3-carboxylic acid hydrochloride's efficacy against cancer cells remain limited.

Case Study 1: Inhibition of Creatine Kinase

A study explored the inhibitory effects of various diazinane derivatives on creatine kinase activity. The results indicated that certain structural modifications could enhance inhibitory potency. While direct data on 1,2-Diazinane-3-carboxylic acid hydrochloride was not provided, the findings suggest a pathway for further exploration of its biological activity in metabolic disorders .

Case Study 2: Cytotoxicity Against Cancer Cells

In a separate investigation involving structurally related compounds, researchers evaluated the cytotoxic effects on human ovarian cancer cells. The study found that certain diazinane derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy. Further research is needed to establish whether 1,2-Diazinane-3-carboxylic acid hydrochloride shares similar properties .

The precise mechanism by which 1,2-Diazinane-3-carboxylic acid hydrochloride exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interactions with specific enzymes and receptors may modulate various biochemical pathways.

MechanismDescription
Enzyme InhibitionPotential inhibition of creatine kinase activity
Receptor InteractionPossible modulation of receptor functions
Cytotoxic EffectsInduction of apoptosis in cancer cells

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